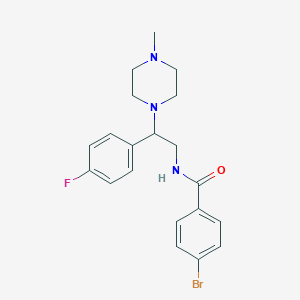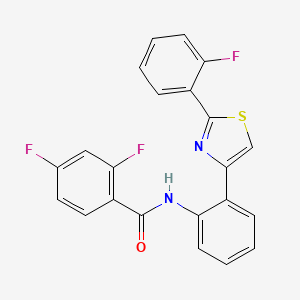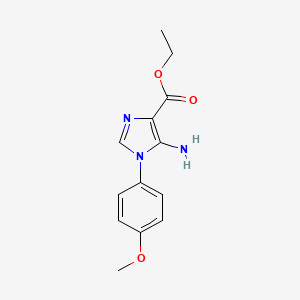
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit cell division and induce apoptosis in cancer cells. In
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Phenoxo-Bridged Dicopper(II) Complexes: New unsymmetrical binucleating ligands, including derivatives similar to the compound , have been synthesized and studied for their electrochemical and magnetic properties. These compounds exhibit distinct quasireversible redox peaks and antiferromagnetic interaction between copper atoms, suggesting their potential application in materials science and catalysis (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Antimicrobial and Antifungal Applications
- Thiourea Derivatives: Acylthioureas related to the compound of interest have been synthesized and tested for their antimicrobial activities. These derivatives show significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Neurological and Cognitive Research
- Serotonin 1A Receptors in Alzheimer's Disease: A study used a selective serotonin 1A molecular imaging probe, closely related to the compound , for quantifying receptor densities in Alzheimer's disease patients. The findings suggest decreased receptor densities in key brain regions, correlating with the severity of clinical symptoms. This research underscores the importance of serotonin receptors in neurodegenerative diseases and the potential of related compounds in neurological research (Kepe et al., 2006).
Anticancer and Anti-inflammatory Applications
- Pyrazolopyrimidines Derivatives: Novel pyrazolopyrimidines derivatives, structurally related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some derivatives demonstrated significant activity, offering insights into the development of new therapeutic agents (Rahmouni et al., 2016).
Antiviral Research
- Antiavian Influenza Virus Activity: A study on benzamide-based 5-aminopyrazoles and their derivatives reported remarkable antiavian influenza virus activity. This highlights the potential of such compounds in antiviral research and the development of new treatments for viral infections (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrFN3O/c1-24-10-12-25(13-11-24)19(15-4-8-18(22)9-5-15)14-23-20(26)16-2-6-17(21)7-3-16/h2-9,19H,10-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYHBWAPBOOEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)
![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)


![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2776110.png)

![1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2776114.png)
